

An In-depth Technical Guide to 4-(4-Hydroxypiperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4-Hydroxypiperidin-1-yl)benzaldehyde

Cat. No.: B1316394

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical structure and molecular properties of **4-(4-Hydroxypiperidin-1-yl)benzaldehyde**, a compound of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

4-(4-Hydroxypiperidin-1-yl)benzaldehyde is a substituted aromatic aldehyde. Its structure consists of a benzaldehyde moiety where the hydrogen at the para position is substituted by a 1-(4-hydroxypiperidinyl) group. This compound is also known by its synonym, 4-(4-Hydroxy-1-piperidyl)benzaldehyde.^[1] The presence of both a hydroxyl group and an aldehyde group, along with the tertiary amine within the piperidine ring, makes it a versatile building block in medicinal chemistry and organic synthesis.

Quantitative Data Summary

The key quantitative physicochemical properties of **4-(4-Hydroxypiperidin-1-yl)benzaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₅ NO ₂	[1] [2] [3] [4]
Molecular Weight	205.25 g/mol	[2] [4]
Monoisotopic Mass	205.110278721 Da	[3] [4]
CAS Number	79421-44-6	[1] [2] [5] [6]
XLogP3-AA (Predicted)	1.4	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	3	[4]
Rotatable Bond Count	2	[4]
Topological Polar Surface Area	40.5 Å ²	[4]

Structural Representation

The two-dimensional chemical structure of **4-(4-Hydroxypiperidin-1-yl)benzaldehyde** is depicted in the diagram below. This visualization clarifies the connectivity of the atoms and the arrangement of the functional groups within the molecule.

Caption: 2D structure of **4-(4-Hydroxypiperidin-1-yl)benzaldehyde**.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of **4-(4-Hydroxypiperidin-1-yl)benzaldehyde** are not readily available in the public domain. However, the synthesis would likely involve the nucleophilic aromatic substitution of a para-substituted benzaldehyde, such as 4-fluorobenzaldehyde, with 4-hydroxypiperidine. This reaction is typically carried out in the presence of a base and a suitable solvent.

A general procedure for a similar reaction, the synthesis of 4-(piperidin-1-yl)benzaldehyde, involves reacting p-fluorobenzaldehyde with hexahydropyridine in the presence of anhydrous potassium carbonate in DMF. While this provides a potential synthetic route, the specific reaction conditions, purification methods, and analytical characterization for **4-(4-**

Hydroxypiperidin-1-yl)benzaldehyde would need to be optimized and validated in a laboratory setting.

For analytical characterization, standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed to confirm the structure and purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is often used to determine the purity of the final product.^[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pschemicals.com [pschemicals.com]
- 2. 4-(4-Hydroxypiperidin-1-yl)benzaldehyde – Biotuva Life Sciences [biotuva.com]
- 3. PubChemLite - 4-(4-hydroxypiperidin-1-yl)benzaldehyde (C12H15NO2) [pubchemlite.lcsb.uni.lu]
- 4. Page loading... [guidechem.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. 4-(4-Hydroxypiperidin-1-yl)benzaldehyde [synhet.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(4-Hydroxypiperidin-1-yl)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1316394#4-4-hydroxypiperidin-1-yl-benzaldehyde-structure-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com